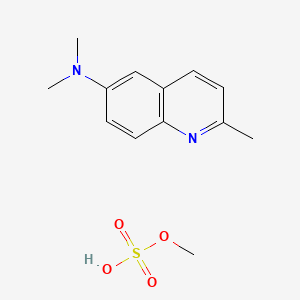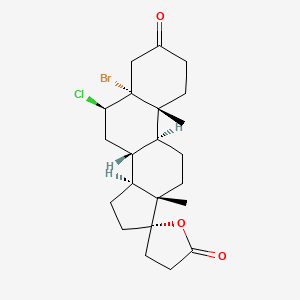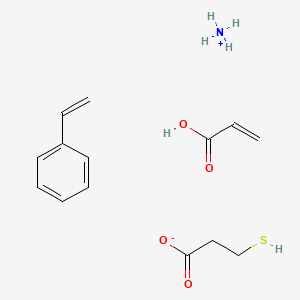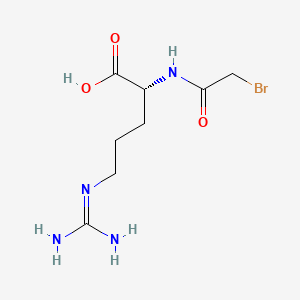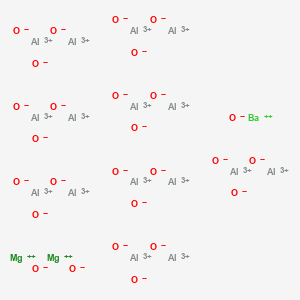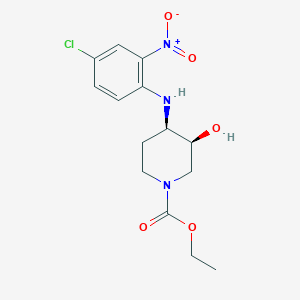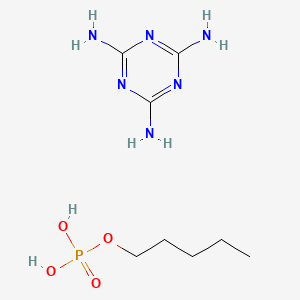
Bis(1H-benzimidazole-1-pentylammonium) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1H-benzimidazole-1-pentylammonium) sulphate is a heterocyclic organic compound with the molecular formula C24H36N6O4S and a molecular weight of 504.64544 g/mol . This compound is composed of two benzimidazole rings, each attached to a pentylammonium group, and is paired with a sulphate anion. Benzimidazoles are known for their broad spectrum of biological activities and are used in various fields such as medicinal chemistry, catalysis, and materials science .
Méthodes De Préparation
The synthesis of Bis(1H-benzimidazole-1-pentylammonium) sulphate typically involves the reaction of benzimidazole with pentylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with sulphuric acid to form the sulphate salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
Bis(1H-benzimidazole-1-pentylammonium) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Bis(1H-benzimidazole-1-pentylammonium) sulphate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Bis(1H-benzimidazole-1-pentylammonium) sulphate involves its interaction with specific molecular targets and pathways. The benzimidazole rings can mimic the properties of DNA bases, allowing the compound to interact with nucleic acids and proteins. This interaction can lead to the inhibition of key enzymes and pathways involved in cell proliferation and survival, making it effective against various pathogens and cancer cells .
Comparaison Avec Des Composés Similaires
Bis(1H-benzimidazole-1-pentylammonium) sulphate can be compared with other benzimidazole derivatives such as:
Albendazole: Used as an anthelmintic drug.
Bendamustine: Used in cancer chemotherapy.
Omeprazole: Used as a proton pump inhibitor for treating acid-related disorders.
Propriétés
Numéro CAS |
98071-99-9 |
|---|---|
Formule moléculaire |
C24H36N6O4S |
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
N-pentylbenzimidazol-1-amine;sulfuric acid |
InChI |
InChI=1S/2C12H17N3.H2O4S/c2*1-2-3-6-9-14-15-10-13-11-7-4-5-8-12(11)15;1-5(2,3)4/h2*4-5,7-8,10,14H,2-3,6,9H2,1H3;(H2,1,2,3,4) |
Clé InChI |
ONURNBREDJHPNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNN1C=NC2=CC=CC=C21.CCCCCNN1C=NC2=CC=CC=C21.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)
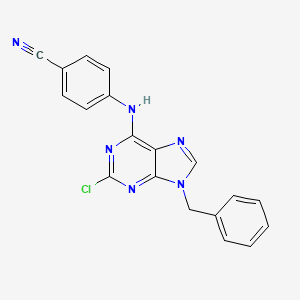
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
